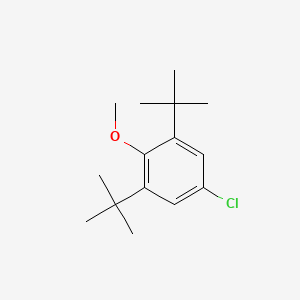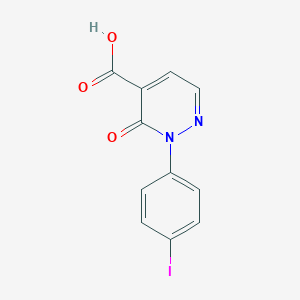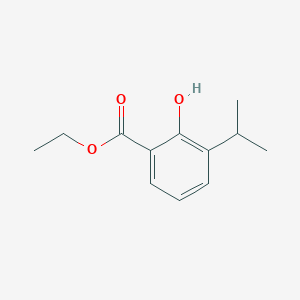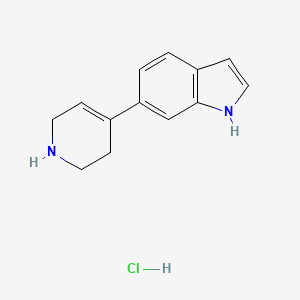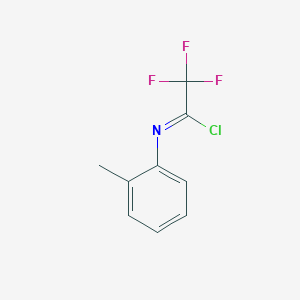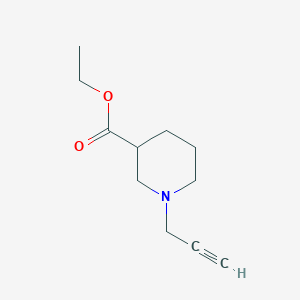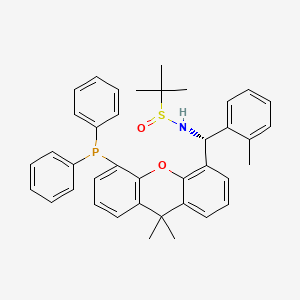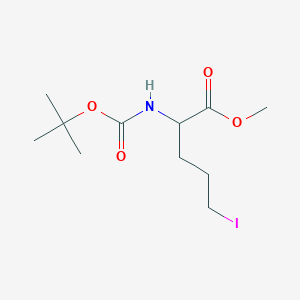
Methyl N-Boc-2-amino-5-iodopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-Boc-2-amino-5-iodopentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an iodine atom on the pentanoate chain, and a methyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-Boc-2-amino-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-iodopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the N-Boc protected amino acid.
Esterification: The carboxylic acid group of the N-Boc protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-Boc-2-amino-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-amino-5-iodopentanoic acid.
Ester Hydrolysis: N-Boc-2-amino-5-iodopentanoic acid.
Applications De Recherche Scientifique
Methyl N-Boc-2-amino-5-iodopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and probes.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl N-Boc-2-amino-5-iodopentanoate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. The iodine atom serves as a reactive site for further functionalization, allowing for the introduction of various substituents. The methyl ester group facilitates the compound’s incorporation into larger molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-Boc-2-amino-4-iodobutanoate: Similar structure but with a shorter carbon chain.
Methyl N-Boc-2-amino-6-iodohexanoate: Similar structure but with a longer carbon chain.
Methyl N-Boc-2-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl N-Boc-2-amino-5-iodopentanoate is unique due to the specific positioning of the iodine atom on the pentanoate chain, which provides distinct reactivity and functionalization options compared to its analogs. The combination of the Boc protecting group and the methyl ester group also enhances its utility in various synthetic applications.
Propriétés
Formule moléculaire |
C11H20INO4 |
|---|---|
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
UIRGEQFGUBOMIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


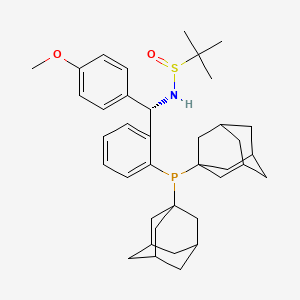
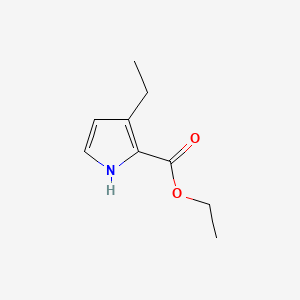

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
